molecular formula C11H12F3N3O5S B12751559 Acetamide, 2-(acetyloxy)-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- CAS No. 141284-03-9

Acetamide, 2-(acetyloxy)-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-

Cat. No.: B12751559
CAS No.: 141284-03-9
M. Wt: 355.29 g/mol
InChI Key: XHDMZSBHOUTYLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2-(acetyloxy)-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is a complex organic compound characterized by its unique molecular structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(acetyloxy)-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

Acetamide, 2-(acetyloxy)-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Acetamide, 2-(acetyloxy)-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylated Pyridines: Compounds with similar trifluoromethyl groups and pyridine rings.

    Sulfonyl Amides: Compounds containing sulfonyl and amide functional groups.

Uniqueness

Acetamide, 2-(acetyloxy)-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

141284-03-9

Molecular Formula

C11H12F3N3O5S

Molecular Weight

355.29 g/mol

IUPAC Name

[2-[[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]amino]-2-oxoethyl] acetate

InChI

InChI=1S/C11H12F3N3O5S/c1-6(18)22-5-9(19)16-8-3-7(11(12,13)14)4-15-10(8)17-23(2,20)21/h3-4H,5H2,1-2H3,(H,15,17)(H,16,19)

InChI Key

XHDMZSBHOUTYLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.